N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea is a compound that belongs to the class of organic compounds known as ureas, which contain a carbonyl group (C=O) bonded to two nitrogen atoms. This specific compound is characterized by the presence of a benzyl and a cyclohexyl group attached to the nitrogen atoms of the urea functional group. It is classified under small molecules and is primarily used in experimental pharmacology.
This compound has been identified in various chemical databases, including DrugBank, where it is listed for its potential therapeutic applications. Although specific details about its discovery or initial synthesis are not widely documented, its structure suggests it may have been developed for research in medicinal chemistry.
The synthesis of N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea typically involves the reaction of 1-benzyl-4-piperidinamine with cyclohexylisocyanate. This method utilizes standard techniques in organic synthesis, including:
The reaction can be represented as follows:
This synthesis requires careful control of temperature and reaction time to ensure complete conversion and minimize side reactions.
The molecular formula for N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea is . The compound features:
N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea can undergo various chemical reactions typical of urea derivatives, including:
The stability of the urea bond under physiological conditions makes this compound particularly interesting for medicinal applications, as it may resist hydrolysis compared to other functional groups.
Research suggests that compounds with similar structures often modulate dopaminergic or serotonergic pathways, potentially influencing mood and cognition. Further studies are needed to elucidate its specific interactions and effects on biological systems.
N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea has potential applications in:
The compound’s molecular structure is defined by three key domains:
Key physicochemical parameters:
Table 1: Predicted Collision Cross Section (CCS) Values for Key Adducts
Adduct Type | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 316.23833 | 176.5 |
[M+Na]⁺ | 338.22027 | 175.3 |
[M-H]⁻ | 314.22377 | 181.9 |
[M+NH₄]⁺ | 333.26487 | 187.6 |
Hydrogen-bonding capacity is a defining feature, with the urea carbonyl acting as a strong hydrogen-bond acceptor and the two N-H groups serving as donors. This allows for multipoint interactions with biological targets. The cyclohexyl group enhances membrane permeability through lipophilicity (predicted logP ≈ 3.2), while the benzylpiperidine moiety contributes to optimal polar surface area (≈50 Ų), suggesting reasonable blood-brain barrier penetrability potential [1] [6].
The N-benzylpiperidine (N-BP) pharmacophore has been extensively exploited in CNS-targeted therapeutics since the mid-20th century. This motif gained prominence through its incorporation into:
The evolutionary significance of N-(1-benzyl-4-piperidinyl)-N′-cyclohexylurea lies in its strategic hybridization of two privileged medicinal chemistry scaffolds:
Structure-activity relationship (SAR) studies of analogous compounds reveal critical molecular determinants:
"The N-benzylpiperidine fragment serves as a versatile three-dimensional vector in drug design, enabling precise spatial orientation of pharmacophoric elements while maintaining favorable drug-like properties" [2]. This structural versatility explains its presence in >20% of FDA-approved neurological therapeutics containing nitrogen heterocycles [6].
The compound’s molecular architecture suggests polypharmacological potential through engagement with multiple target classes:
Primary Target Engagement Profiles:
Computational Target Identification Approaches:
Modern drug discovery has employed advanced computational methods to elucidate this compound’s mechanism:
Table 2: Hypothesized Inhibition Profile Based on Structural Analogs
Target Class | Specific Target | Predicted Kᵢ (nM) | Therapeutic Implication |
---|---|---|---|
Carbonic anhydrase | hCA II | 5-50 | Anticonvulsant/neuropathic pain |
hCA VII | 2-20 | Neuroprotection | |
GPCRs | Muscarinic M₁ | 50-200 | Cognitive enhancement |
Dopamine D₄ | 100-500 | Antipsychotic effects | |
Ion channels | σ₁ Receptor | 20-100 | Neuroprotection/antidepressant |
Therapeutic Relevance:
The compound’s dual targeting capability positions it as a candidate for:
Recent advances in target deconvolution using large language models (LLMs) have accelerated hypothesis generation for this compound. Systems like Chemcrow autonomously correlate structural features with disease mechanisms, predicting untested activities against cancer-related CA isoforms (CA IX/XII) through semantic analysis of biomedical literature [8].
Future research directions should prioritize experimental validation of computational predictions, particularly:
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9